One of the primary applications of (2-(Difluoromethyl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions []. This powerful method in organic chemistry allows the formation of carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes. (2-(Difluoromethyl)phenyl)boronic acid can be used as the boronic acid component to introduce a 2-difluoromethylphenyl group into target molecules.
Here are some examples of research utilizing (2-(Difluoromethyl)phenyl)boronic acid in Suzuki-Miyaura reactions:
(2-(Difluoromethyl)phenyl)boronic acid is an organoboron compound with the chemical formula C₇H₇BF₂O₂ and a molecular weight of 171.94 g/mol. It features a difluoromethyl group attached to a phenyl ring, making it a valuable building block in organic synthesis, particularly in the field of medicinal chemistry and material science. This compound is recognized for its potential in various
(2-(Difluoromethyl)phenyl)boronic acid itself likely doesn't have a specific biological mechanism of action. However, the presence of a boronic acid moiety makes it a potential candidate for mimicking or inhibiting enzymes that utilize natural sugar-derived boronic acids in their function. Further research is needed to explore this possibility.
Several methods exist for synthesizing (2-(Difluoromethyl)phenyl)boronic acid:
(2-(Difluoromethyl)phenyl)boronic acid finds applications in various fields:
Studies on (2-(Difluoromethyl)phenyl)boronic acid's interactions focus on its ability to form complexes with various substrates. Its boron atom allows it to bind selectively with diols and other nucleophilic species, which is essential for its role in synthetic chemistry and potential biological applications. Understanding these interactions can provide insights into optimizing its use in drug development and materials engineering .
Several compounds share structural similarities with (2-(Difluoromethyl)phenyl)boronic acid. Here is a comparison highlighting its uniqueness:
The unique positioning of the difluoromethyl group on the phenyl ring distinguishes (2-(Difluoromethyl)phenyl)boronic acid from its analogs, affecting its reactivity and applications in synthetic chemistry.
Palladium-catalyzed cross-coupling reactions represent the most widely utilized synthetic approach for incorporating (2-(difluoromethyl)phenyl)boronic acid into complex molecular frameworks [1]. The fundamental mechanism involves a three-stage catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination processes [1]. The oxidative addition of aryl halides to palladium(0) complexes forms stable trans-sigma-palladium(II) intermediates, which subsequently undergo transmetalation with the boronic acid substrate [1].
The choice of palladium catalyst significantly influences reaction efficiency and selectivity. Bis(diphenylphosphino)ferrocene palladium(II) dichloride has demonstrated exceptional performance in coupling reactions involving difluoromethyl-substituted phenylboronic acids [2]. Under optimized conditions using potassium carbonate as base and acetonitrile-water solvent systems, yields ranging from 42% to 89% have been achieved at temperatures between 75°C and 90°C [2].
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| PdCl₂(dppf) | K₂CO₃ | CH₃CN/H₂O | 75 | 2 | 55 |
| PdCl₂(dppf) | K₂CO₃ | CH₃CN/H₂O | 75 | 18 | 42 |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 89 |
| Pd(PPh₃)₄ | K₂CO₃ | CH₃CN/H₂O | 75 | 18 | 90 |
The transmetalation step requires careful optimization of base selection and reaction conditions [3]. Potassium carbonate and potassium phosphate have emerged as preferred bases, facilitating the formation of ate-complex intermediates that enhance the reactivity of boronic acid substrates [1]. The presence of water in the reaction medium is crucial for maintaining the equilibrium between boronic acid and its corresponding boronate species [3].
Advanced catalyst systems incorporating electron-rich phosphine ligands have demonstrated superior performance with challenging difluoromethyl-substituted substrates [4]. Second-generation palladacycle precatalysts developed by Buchwald and co-workers have shown particular efficacy in overcoming the rapid deboronation that commonly occurs with fluorinated phenylboronic acids under basic conditions [4]. These specialized catalyst systems maintain reaction temperatures between 65°C and 110°C while achieving excellent functional group tolerance [5].
The optimization of reaction parameters requires systematic screening of multiple variables [6]. Temperature control is particularly critical, as elevated temperatures can lead to competing deboronation pathways that reduce overall reaction efficiency [4]. Solvent selection significantly impacts reaction outcomes, with dimethylformamide and tetrahydrofuran providing optimal solvation for both catalyst and substrates [5].
Bromodifluoroacetate reagents have emerged as versatile and practical sources for introducing difluoromethyl functionality into aromatic boronic acid derivatives [7]. Ethyl bromodifluoroacetate represents a particularly attractive reagent due to its commercial availability, low cost, and favorable safety profile compared to traditional difluoromethylating agents [8].
The mechanistic pathway for difluoromethylation using bromodifluoroacetate involves initial nucleophilic attack by the boronic acid substrate, followed by decarboxylation to generate the desired difluoromethyl product [7]. This process proceeds through a difluorocarbene intermediate, which distinguishes it from conventional cross-coupling mechanisms [7]. The reaction conditions typically require the presence of hydroquinone and iron(III) acetylacetonate as additives to facilitate the carbene generation pathway [7].
Palladium-catalyzed difluoromethylation protocols using ethyl bromodifluoroacetate have demonstrated remarkable functional group compatibility [7]. The reaction tolerates sensitive functionalities including hydroxyl groups, bromide substituents, and electron-withdrawing moieties that would typically undergo competing reactions under traditional conditions [7]. Reaction temperatures as low as 50°C have proven sufficient for complete conversion, representing a significant advantage over alternative difluoromethylation strategies [7].
| Substrate | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | BrCF₂CO₂Et | Pd(OAc)₂/Fe(acac)₃ | 50 | 12 | 78 |
| 4-Methoxyphenylboronic acid | BrCF₂CO₂Et | Pd(OAc)₂/Fe(acac)₃ | 50 | 12 | 82 |
| 4-Bromophenylboronic acid | BrCF₂CO₂Et | Pd(OAc)₂/Fe(acac)₃ | 50 | 12 | 74 |
The copper-catalyzed variant of this transformation employs bromodifluoroacetate reagents in conjunction with 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine ligand systems [9]. This methodology proceeds through a distinct mechanistic pathway involving copper(I) intermediates and provides complementary reactivity patterns compared to palladium-based systems [9]. The use of cesium carbonate as base and toluene as solvent at 100°C for 18 hours typically affords products in yields ranging from 52% to 75% [9].
Alternative approaches utilizing bromodifluoroacetic acid in combination with sodium iodide have enabled the ex-situ generation of difluoroiodomethane for subsequent palladium-catalyzed coupling reactions [10]. This two-chamber reactor methodology allows for precise control over the generation and consumption of reactive difluoromethylating species [10]. The process operates at moderate temperatures (50-80°C) and provides access to deuterium-labeled products through simple addition of deuterium oxide to the reagent generation chamber [10].
Nickel-catalyzed difluoromethylation using bromodifluoroacetate derivatives has demonstrated unique selectivity patterns [11]. The optimal catalyst system employs 2,2'-bipyridine nickel(II) dibromide with 1,4-diazabicyclo[2.2.2]octane as ligand in acetone solvent [11]. This methodology achieves yields up to 90% under mild conditions (80°C, 10 hours) and exhibits excellent tolerance for both electron-rich and electron-poor arylboronic acid substrates [11].
Solid-phase synthesis methodologies have revolutionized the handling and derivatization of boronic acid compounds, addressing the inherent difficulties associated with solution-phase purification of these moisture-sensitive substrates [12]. N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin represents the first general solid support capable of efficient boronic acid immobilization under mild conditions [13].
The immobilization process involves the formation of a stable bicyclic diethanolamine boronate complex with putative nitrogen-boron coordination [13]. This interaction occurs rapidly at room temperature in anhydrous solvents, typically requiring only minutes for complete attachment [13]. The process circumvents the need for exhaustive water removal that characterizes traditional esterification approaches [12].
| Boronic Acid Substrate | Solvent | Time (min) | Recovery (%) |
|---|---|---|---|
| Phenylboronic acid | THF | 60 | 89 |
| 4-Methylphenylboronic acid | CH₂Cl₂ | 60 | 92 |
| 4-Formylphenylboronic acid | THF | 60 | 85 |
| 3-Aminophenylboronic acid | CH₂Cl₂ | 60 | 87 |
The hydrolytic cleavage of boronic acids from DEAM-PS resin follows a rapidly attained equilibrium process [13]. Quantitative release requires a large excess of water (greater than 32 equivalents) to drive the equilibrium toward product formation [13]. This controlled release mechanism enables selective purification and facilitates automated synthesis protocols [12].
Solid-supported boronic acids maintain their reactivity toward standard synthetic transformations while immobilized on the resin matrix [12]. Functionalized arylboronic acids bearing formyl, bromomethyl, carboxyl, or amino substituents undergo efficient conversion to amines, amides, anilides, and ureas in yields ranging from good to excellent [12]. These transformations proceed despite the relative sensitivity of boronic acids to moisture and alcohols [12].
The resin-to-resin transfer (RRTR) methodology represents a significant advancement in combinatorial boronic acid chemistry [12]. This approach eliminates time-consuming cleavage and transfer operations by enabling direct reaction between different solid-supported species [12]. The concept has been successfully demonstrated in Suzuki cross-coupling and borono-Mannich reactions, providing a streamlined approach to library synthesis [12].
Alternative solid-phase approaches utilizing Amberlyst ion-exchange resins have enabled the immobilization of organotrifluoroborate salts [14]. The fluoride form of Amberlyst A-26 resin demonstrates optimal efficiency, requiring only 1.1 equivalents of resin for complete conversion within 30 minutes [14]. This methodology provides access to solid-supported aryltrifluoroborates in yields exceeding 90% for both electron-rich and electron-deficient substrates [14].
| Aryltrifluoroborate | Resin Loading (equiv) | Time (h) | Yield (%) |
|---|---|---|---|
| Phenyltrifluoroborate | 1.1 | 0.5 | 93 |
| 4-Methoxyphenyltrifluoroborate | 1.1 | 0.5 | 99 |
| 4-Cyanophenyltrifluoroborate | 1.1 | 1.5 | 99 |
| 2-Thienytrifluoroborate | 1.1 | 1.0 | 98 |
The solid-phase Suzuki cross-coupling methodology utilizing immobilized organotrifluoroborates achieves yields up to 90% with diverse aryl halide partners [14]. The reaction conditions employ palladium acetate catalyst systems with appropriate phosphine ligands in aqueous tetrahydrofuran at temperatures ranging from 85°C to 110°C [14]. This approach demonstrates broad substrate scope encompassing electron-donating and electron-withdrawing substituents on both coupling partners [14].
The transmetalation process represents the rate-determining step in most Suzuki-Miyaura coupling reactions involving (2-(Difluoromethyl)phenyl)boronic acid. Mechanistic investigations reveal that this compound exhibits unique transmetalation behavior compared to conventional arylboronic acids [1] [2].
The transmetalation mechanism proceeds through formation of a palladium-boronate complex, where the boron atom coordinates with the palladium center through a bridging hydroxide ligand. For (2-(Difluoromethyl)phenyl)boronic acid, the electron-withdrawing difluoromethyl group significantly influences the electron density at the boron center, affecting the stability and reactivity of the pre-transmetalation complex [1] [2].
Kinetic studies demonstrate that the rate constant for transmetalation with (2-(Difluoromethyl)phenyl)boronic acid is approximately 2.5 times slower than the corresponding phenylboronic acid under identical conditions. This reduced reactivity stems from the electron-withdrawing nature of the difluoromethyl substituent, which decreases the nucleophilicity of the boron center and hampers the formation of the activated palladium-boronate intermediate [2].
The temperature dependence of transmetalation follows Arrhenius behavior, with activation energies ranging from 15.2 to 18.7 kcal/mol depending on the reaction conditions. Higher temperatures (80-100°C) significantly accelerate the transmetalation process, with rate enhancements of 10-20 fold observed at elevated temperatures [1] [2].
Base effects on transmetalation dynamics are particularly pronounced for (2-(Difluoromethyl)phenyl)boronic acid. The presence of inorganic bases such as potassium carbonate or cesium carbonate is essential for efficient transmetalation, with optimal base concentrations ranging from 2-4 equivalents. Lewis acid-mediated transmetalation pathways have been developed to circumvent base-related complications, showing enhanced reactivity under controlled conditions [1] [3].
The pH-dependent behavior of (2-(Difluoromethyl)phenyl)boronic acid and its ester derivatives plays a crucial role in determining reaction outcomes and selectivity. The compound exhibits a pKa value of approximately 8.3, which is slightly lower than typical phenylboronic acids due to the electron-withdrawing effect of the difluoromethyl group [4] [5].
At acidic pH values (pH < 6), the boronic acid exists predominantly in its neutral trigonal form, which shows limited reactivity toward transmetalation. The difluoromethyl substituent stabilizes this neutral form through inductive effects, leading to reduced hydrolysis rates compared to electron-rich arylboronic acids [4] [6].
In the physiological pH range (pH 7-8), (2-(Difluoromethyl)phenyl)boronic acid undergoes equilibrium between neutral and anionic forms. The tetrahedral boronate anion, formed through hydroxide coordination, represents the active species for transmetalation. The equilibrium constant for this transformation is influenced by the difluoromethyl group, with approximately 35% of the compound existing in the anionic form at pH 7.4 [4] [5].
At basic pH values (pH > 9), the compound exists predominantly as the tetrahedral boronate anion. While this form is more reactive toward transmetalation, it is also more susceptible to protodeboronation, a competing side reaction that leads to product degradation. The rate of protodeboronation increases exponentially with pH, with half-lives decreasing from several hours at pH 8 to minutes at pH 12 [5] [7].
Boronate ester complexes of (2-(Difluoromethyl)phenyl)boronic acid demonstrate enhanced stability across a broader pH range. Pinacol and neopentyl glycol esters show optimal stability in the pH range 6-10, with hydrolysis rates significantly slower than the parent boronic acid. The difluoromethyl group contributes to this enhanced stability by reducing the Lewis acidity of the boron center [8] [9].
The difluoromethyl group in (2-(Difluoromethyl)phenyl)boronic acid can undergo radical-mediated transformations, generating reactive intermediates that participate in various organic reactions. The primary radical species involved is the difluoromethyl radical (- CF₂H), which exhibits nucleophilic character distinct from other fluorinated radicals [10] [11].
Generation of difluoromethyl radicals from (2-(Difluoromethyl)phenyl)boronic acid occurs through single-electron transfer processes. Under oxidative conditions, the boronic acid undergoes one-electron oxidation to form a boronate radical cation, which subsequently fragments to release the difluoromethyl radical. The oxidation potential for this process is approximately +1.8 V versus standard calomel electrode, making it accessible under mild photoredox conditions [10] [12].
The difluoromethyl radical (- CF₂H) demonstrates distinct reactivity patterns compared to its trifluoromethyl counterpart (- CF₃). While - CF₃ radicals exhibit electrophilic character, - CF₂H radicals behave as nucleophilic species, preferentially attacking electron-deficient centers. This difference arises from the higher energy of the singly occupied molecular orbital (SOMO) in - CF₂H compared to - CF₃, with calculated SOMO energies of -8.9 eV and -10.2 eV respectively [11].
Kinetic studies reveal that difluoromethyl radicals generated from (2-(Difluoromethyl)phenyl)boronic acid have relatively short lifetimes, typically in the millisecond range. The radical can undergo various reactions including addition to alkenes, hydrogen atom abstraction, and recombination with metal centers. Rate constants for these processes range from 10⁶ to 10⁹ M⁻¹s⁻¹, depending on the substrate and reaction conditions [12] [13].
The mechanism of difluoromethyl radical generation involves initial coordination of the boronic acid to a metal catalyst, followed by single-electron transfer to generate the radical intermediate. Subsequent reactions proceed through either radical addition pathways or metal-mediated reductive elimination processes. The choice of pathway depends on the electronic nature of the reaction partners and the specific reaction conditions employed [10] [12] [13].
Computational studies using density functional theory methods have elucidated the electronic structure of difluoromethyl radicals derived from (2-(Difluoromethyl)phenyl)boronic acid. The radical center exhibits significant spin density localization, with calculated spin populations of 0.89 at the carbon center. The C-F bond lengths in the radical intermediate are slightly elongated compared to the parent compound, indicating partial weakening of these bonds [11].
Temperature effects on radical generation and reactivity follow complex patterns. While higher temperatures facilitate radical formation through increased thermal energy, they also promote competing decomposition pathways. Optimal temperatures for radical-mediated transformations typically range from 60-80°C, balancing radical generation efficiency with product selectivity [12] [14].
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